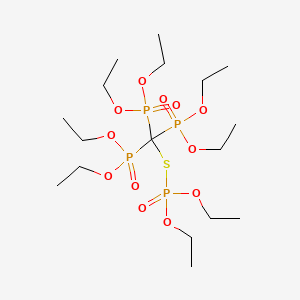
Phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate is a complex organophosphorus compound
Preparation Methods
The synthesis of phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate typically involves several key steps:
Michaelis–Arbuzov Reaction: This reaction is commonly used to prepare phosphonic acid esters. It involves the reaction of a trialkyl phosphite with an alkyl halide to form the corresponding phosphonate ester.
Catalytic Cross-Coupling Reaction: This method involves the use of transition metal catalysts to form carbon-phosphorus bonds, which are essential for the synthesis of phosphonic acid esters.
Mannich-Type Condensation: This reaction involves the condensation of an amine, formaldehyde, and a phosphonate ester to form the desired compound.
Industrial production methods often involve large-scale implementation of these reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphorothioate moiety to a phosphine or phosphine oxide.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different phosphonate esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphatase activity.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate can be compared with other similar compounds, such as:
Phosphonic Acid Esters: These compounds share the phosphonate ester functional group but may differ in the presence of additional functional groups.
Phosphorothioates: These compounds contain the phosphorothioate moiety but may lack the ester groups present in the target compound.
Properties
CAS No. |
63869-27-2 |
|---|---|
Molecular Formula |
C17H40O12P4S |
Molecular Weight |
592.5 g/mol |
IUPAC Name |
1-[[bis(diethoxyphosphoryl)-diethoxyphosphorylsulfanylmethyl]-ethoxyphosphoryl]oxyethane |
InChI |
InChI=1S/C17H40O12P4S/c1-9-22-30(18,23-10-2)17(31(19,24-11-3)25-12-4,32(20,26-13-5)27-14-6)34-33(21,28-15-7)29-16-8/h9-16H2,1-8H3 |
InChI Key |
CISOBGVGQPIDLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(P(=O)(OCC)OCC)(P(=O)(OCC)OCC)SP(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















